molecular formula C16H21ClN2 B8226666 3,3'-Diethylbenzidine diHCl

3,3'-Diethylbenzidine diHCl

Cat. No.: B8226666
M. Wt: 276.80 g/mol
InChI Key: VTAFIRBNXJJBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’-Diethylbenzidine dihydrochloride is a chemical compound with the molecular formula C16H21ClN2. It is also known by its IUPAC name, 3,3’-diethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride. This compound is typically found in the form of a white to light yellow or light orange powder or crystals. It is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethylbenzidine dihydrochloride can be achieved through the alkylation of benzidine. One common method involves the use of benzidine, ethanol, and Raney nickel as a catalyst. The reaction mixture is heated under reflux with stirring for a total of 15 hours. The product is then purified through filtration and recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of 3,3’-Diethylbenzidine dihydrochloride follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated filtration systems ensures high yield and purity of the final product. The reaction conditions are optimized to maintain consistent quality and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylbenzidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethylbenzidine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-Diethylbenzidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s diethyl groups and biphenyl structure allow it to interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethylbenzidine dihydrochloride
  • 4,4’-Diaminobenzidine dihydrochloride
  • 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone

Uniqueness

3,3’-Diethylbenzidine dihydrochloride is unique due to its diethyl substitution, which imparts distinct chemical properties compared to its methyl and unsubstituted analogs. This substitution affects its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-(4-amino-3-ethylphenyl)-2-ethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAFIRBNXJJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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